4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is a chemical compound with a unique structure that includes a pyran ring, an ethylamino group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-(ethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The ethylamino group can interact with enzymes or receptors, modulating their activity. The pyran ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Butylbenzofuran-3-yl [4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone Hydrochloride: This compound shares the ethylaminoethoxy group but has a different core structure.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar ethylamino groups but differ in their overall structure and functional groups.
Uniqueness
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and the pyran ring structure. This uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one |
InChI |
InChI=1S/C10H15NO3/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
PJVBHDTTWVAMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.